molecular formula C12H17N5O4 B8078326 Sulodexide CAS No. 57821-29-1

Sulodexide

カタログ番号 B8078326
CAS番号: 57821-29-1
分子量: 295.29 g/mol
InChIキー: GRYSXUXXBDSYRT-WOUKDFQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulodexide is a drug used to treat chronic venous ulcers in the legs . It is a mixture of glycosaminoglycans (GAGs) composed of dermatan sulfate (DS) and fast moving heparin (FMH) .


Synthesis Analysis

Sulodexide comprises two fractions: a fast-moving heparin fraction (80%), which has affinity for antithrombin III, and a dermatan sulfate fraction (20%) that has affinity for heparin cofactor II .


Molecular Structure Analysis

The molecular structure of Sulodexide was investigated using techniques such as HP-SEC/TDA, 2D-NMR, and HPLC-MS . The analysis of molecular weight distribution and of their mono, di, and oligosaccharide composition was accomplished .


Chemical Reactions Analysis

Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions. It is capable of inhibiting both anti-IIa and anti-Xa .


Physical And Chemical Properties Analysis

Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin . It offers the potential advantages of a longer half-life and reduced global anticoagulation effects .

科学的研究の応用

  • Treatment of Venous Disease : Sulodexide, a glycosaminoglycan, shows promise in managing chronic venous insufficiency and venous ulceration, and in preventing recurrent venous thromboembolism. Its wide-ranging biological effects on the vascular system include antithrombotic, profibrinolytic, anti-inflammatory, endothelial protective, and vasoregulatory effects, making it a potential therapeutic option with a low rate of major bleeding complications (Carroll, Piazza, & Goldhaber, 2018).

  • Treatment of Venous Leg Ulcers : A study found that sulodexide was effective and well-tolerated in managing venous leg ulcers when associated with local treatment, showing a higher proportion of patients with complete ulcer healing (Coccheri et al., 2002).

  • Renal Disease and Diabetic Nephropathy : Although sulodexide was shown to reduce albuminuria in diabetic patients, its effectiveness as a renoprotective agent in type 2 diabetes with significant proteinuria was not confirmed in the Sun-MACRO trial (Packham et al., 2012). Another study indicated that sulodexide may decrease proteinuria and attenuate renal lesions in rats, suggesting a potential for treating chronic kidney failure (Li et al., 2012).

  • Treatment in Early Stages of COVID-19 : Sulodexide showed potential benefits in reducing hospital admissions and oxygen support requirements in patients with early-stage COVID-19, highlighting its therapeutic potential until an effective vaccine or antiviral becomes available (Gonzalez Ochoa et al., 2021).

  • Role in Cardiovascular Accidents Post-Myocardial Infarction : A study revealed that sulodexide, with its antithrombotic properties, can reduce the risk of death and thromboembolic events after an acute myocardial infarction (Condorelli et al., 1994).

  • Effect on Retinal Neovascularization : Sulodexide inhibited retinal neovascularization in a mouse model of oxygen-induced retinopathy, suggesting its application in treating ocular pathologies involving neovascularization (Jo et al., 2014).

  • Peripheral Vascular Disease : Sulodexide shows effectiveness in the prophylaxis and treatment of arterial and venous peripheral diseases due to its antithrombotic and antithrombin activity (Lasierra-Cirujeda et al., 2010).

  • Inflammatory and Endothelial Effects : Sulodexide has been shown to suppress inflammation in human endothelial cells and prevent glucose cytotoxicity, demonstrating significant anti-inflammatory action and a protective effect against glucose cytotoxicity (Ciszewicz et al., 2009).

Safety And Hazards

Sulodexide seems to be well tolerated. Most adverse effects reported are related to the GI system and seem to be transient in nature . Allergic reactions, such as skin rash, have also been reported but are very rare .

将来の方向性

Sulodexide has been used clinically for the prophylaxis and treatment of vascular diseases with increased risk of thrombosis . It has also been investigated in the treatment of diabetic kidney disease and diabetic neuropathy . New anti-inflammatory properties have also extended its use in venous disease .

特性

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYSXUXXBDSYRT-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206530
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH).
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sulodexide

CAS RN

57817-83-1, 57821-29-1
Record name N(6),O(2)-Dimethyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6,2'-O-DIMETHYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulodexide
Reactant of Route 2
Reactant of Route 2
Sulodexide
Reactant of Route 3
Sulodexide
Reactant of Route 4
Sulodexide
Reactant of Route 5
Sulodexide
Reactant of Route 6
Reactant of Route 6
Sulodexide

Citations

For This Compound
4,880
Citations
DA Hoppensteadt, J Fareed - … : A Journal of the International Union …, 2014 - europepmc.org
… In addition, oral administration of sulodexide does not interfere with … , sulodexide releases TFPI which contributes to its antithrombotic effect and anti-inflammatory properties. Sulodexide …
Number of citations: 94 europepmc.org
FA Ofosu - Seminars in thrombosis and hemostasis, 1998 - thieme-connect.com
This report summarizes the results of some of the studies that have evaluated the pharmacokinetic, pharmacodynamic, anticoagulant, and antithrombotic properties of Sulodexide, …
Number of citations: 110 www.thieme-connect.com
S Coccheri, F Mannello - Drug design, development and therapy, 2014 - Taylor & Francis
Sulodexide (SDX), a sulfated polysaccharide complex extracted from porcine intestinal mucosa, is a blend of two glycosaminoglycan (GAG) entities, namely a fast-moving heparin (HP) …
Number of citations: 174 www.tandfonline.com
DA Lauver, BR Lucchesi - Cardiovascular drug reviews, 2006 - Wiley Online Library
… , sulodexide demonstrates a lipolytic activity that is increased in comparison to heparin. Oral administration of sulodexide … efficacy of sulodexide in a wide range of vascular pathologies. …
Number of citations: 131 onlinelibrary.wiley.com
J Harenberg - Medicinal research reviews, 1998 - Wiley Online Library
… of sulodexide is increased in comparison to unfractionated heparin. Clinical studies demonstrate the safety and efficacy of sulodexide. … Thus, sulodexide releases tissue plasminogen …
Number of citations: 157 onlinelibrary.wiley.com
AJ Gonzalez-Ochoa, JD Raffetto… - Thrombosis and …, 2021 - thieme-connect.com
… systemic complications, and sulodexide has pleiotropic actions on the vascular endothelium, which may prove beneficial. We aimed to assess the effect of sulodexide when used within …
Number of citations: 84 www.thieme-connect.com
EJ Lewis, JB Lewis, T Greene, LG Hunsicker… - American journal of …, 2011 - Elsevier
… of 107.8 ± 83.7 mg/g, comparing the sulodexide versus placebo groups, the primary end point … sulodexide was absorbed from the gastrointestinal tract. CONCLUSION: Sulodexide failed …
Number of citations: 144 www.sciencedirect.com
DK Packham, R Wolfe, AT Reutens, T Berl… - Journal of the …, 2012 - ncbi.nlm.nih.gov
… sulodexide and placebo; the primary composite end point occurred in 26 and 30 patients in the sulodexide … do not suggest a renoprotective benefit of sulodexide in patients with type 2 …
Number of citations: 203 www.ncbi.nlm.nih.gov
BJ Carroll, G Piazza, SZ Goldhaber - Journal of Thrombosis and …, 2019 - Elsevier
… Sulodexide is a glycosaminoglycan extracted from porcine intestinal mucosa. … sulodexide's complex pharmacological profile and its clinical applications for venous disease. Sulodexide …
Number of citations: 70 www.sciencedirect.com
HL Heerspink, T Greene, JB Lewis, I Raz… - Nephrology Dialysis …, 2008 - academic.oup.com
… of 6 months’ therapy with sulodexide on urinary albumin … , 200 mg of sulodexide or 400 mg of sulodexide. The primary … the patients in the two sulodexide groups combined versus 15.4…
Number of citations: 120 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。